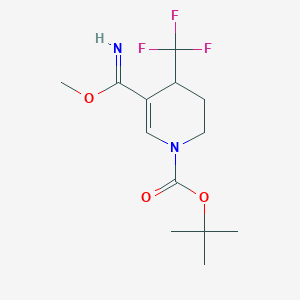
tert-Butyl 5-(imino(methoxy)methyl)-4-(trifluoromethyl)-3,4-dihydropyridine-1(2H)-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Anticancer Drug Synthesis
Tert-butyl 5-(imino(methoxy)methyl)-4-(trifluoromethyl)-3,4-dihydropyridine-1(2H)-carboxylate is a crucial intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound has been established, showing its significance in developing effective anticancer drugs that can overcome resistance problems in cancer therapy (Zhang, Ye, Xu, & Xu, 2018).
2. Reaction with Singlet Oxygen
The compound undergoes reaction with singlet oxygen to form intermediate imino hydroperoxide, which may be trapped by various nucleophiles, yielding 5-substituted pyrroles. This process is significant in the synthesis of certain chemical compounds (Wasserman, Xia, Wang, Petersen, & Jorgensen, 1999).
3. Synthesis of Acid-Sensitive and Highly Hindered α-Amino-Acid Methyl Esters
It is used in the synthesis of chiral glycine derivatives, which are essential for producing acid-sensitive and highly hindered α-amino-acid methyl esters. This synthesis plays a crucial role in the development of new pharmaceutical compounds (Hoffmann & Seebach, 1997).
4. Development of Zinc Complexes
The compound is involved in the synthesis of Schiff and Mannich bases, which are then used to create zinc complexes. These complexes are studied for their electronic properties, such as spin interaction, and are relevant in the field of inorganic chemistry and material science (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
5. Synthesis of Complex Organic Compounds
The compound serves as a key intermediate in the synthesis of various complex organic molecules, highlighting its versatility and importance in organic synthesis (Hao, Ohkura, Amii, & Uneyama, 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 5-(C-methoxycarbonimidoyl)-4-(trifluoromethyl)-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(19)18-6-5-9(13(14,15)16)8(7-18)10(17)20-4/h7,9,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTMRVJPWNYAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=C1)C(=N)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-(imino(methoxy)methyl)-4-(trifluoromethyl)-3,4-dihydropyridine-1(2H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



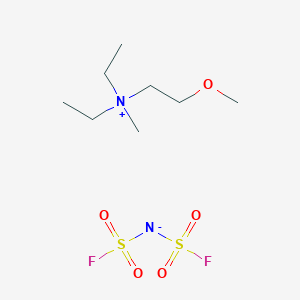
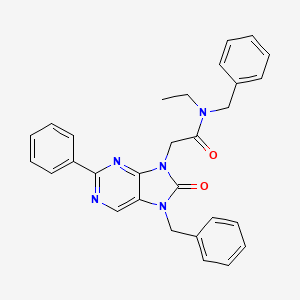
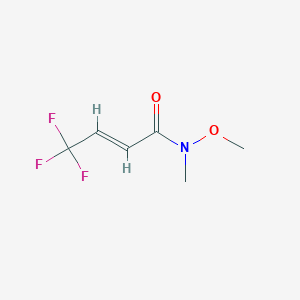
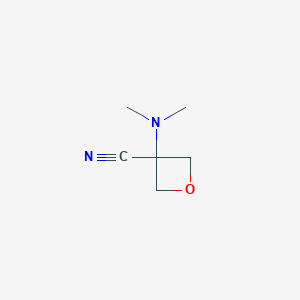
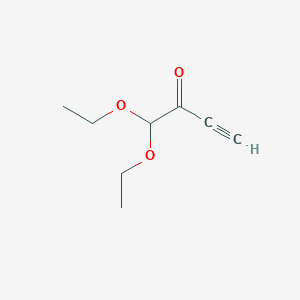
![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403673.png)
![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403674.png)
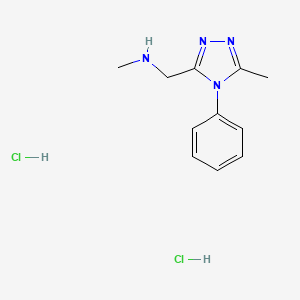

![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride](/img/structure/B1403677.png)
![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)


![Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1403684.png)